(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid
Description
(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a phenyl substituent at the 5-position, and a carboxylic acid moiety at the 3-position. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents. The Boc group enhances stability during synthetic processes, while the carboxylic acid moiety enables further functionalization or salt formation for improved solubility .
Properties
IUPAC Name |
(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHNLZVJMQDJJ-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a suitable phenylating agent.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R,5R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in studies of receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on substituents, stereochemistry, and functional groups:
Structural and Functional Analysis
Core Ring System: The target compound and (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid both utilize a piperidine backbone, whereas 1-Boc-5-methylpyrrolidine-3-carboxylic acid employs a five-membered pyrrolidine ring.
Substituent Effects: The phenyl group at C5 in the target compound vs. C4 in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid alters steric and electronic interactions. For example, the C5-phenyl group may enhance hydrophobic interactions in enzyme-binding pockets . The Cbz-amino group in (3R,5S)-5-(((benzyloxy)carbonyl)amino)-1-Boc-piperidine-3-carboxylic acid introduces hydrogen-bonding capability, which is absent in the phenyl-substituted analogs. This could improve solubility or alter metabolic stability .
Stereochemical Impact :
- The (3R,5R) configuration of the target compound contrasts with the (3S,4R) and (3R,5S) configurations of related analogs. Such stereochemical differences can drastically influence receptor binding. For instance, the (3R,5R) isomer may exhibit higher selectivity for specific biological targets compared to its enantiomers .
Synthetic Utility :
- The Boc group in all listed compounds facilitates protection of the amine during multi-step synthesis. However, the target compound’s phenyl and carboxylic acid groups enable diverse downstream modifications, such as coupling reactions or salt formation, which are less feasible in methyl-substituted pyrrolidine derivatives .
Biological Activity
(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and structure-activity relationships (SAR), supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C15H27NO4
- Molecular Weight : 285.38 g/mol
The compound exhibits its biological activity primarily through modulation of specific molecular targets. It has been observed to interact with the murine double minute 2 (MDM2) protein, which plays a crucial role in the regulation of the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can lead to the activation of p53, promoting apoptosis in cancer cells.
Pharmacodynamics
Research indicates that this compound demonstrates significant antiproliferative effects in various cancer cell lines. For instance, in a study involving SJSA-1 cells, the compound exhibited an IC50 value indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SJSA-1 | 0.22 |
This data suggests that the compound has a potent effect on cell proliferation and may serve as a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine ring and carboxylic acid group significantly influence the biological activity of the compound. For example, variations in substituents at the phenyl position affect binding affinity to MDM2 and subsequent cellular effects.
Case Studies
In a notable case study involving xenograft models, administration of the compound at a dosage of 100 mg/kg resulted in substantial tumor regression compared to control groups. The results highlighted its potential as an effective therapeutic agent against tumors expressing MDM2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
